molecular formula C4H7ClF3N B13899247 (2R)-2-(trifluoromethyl)azetidine;hydrochloride

(2R)-2-(trifluoromethyl)azetidine;hydrochloride

Cat. No.: B13899247
M. Wt: 161.55 g/mol
InChI Key: NJAINSRXRZBHBB-AENDTGMFSA-N
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Description

(2R)-2-(Trifluoromethyl)azetidine;hydrochloride ( 2865073-21-6) is a chiral, saturated four-membered nitrogen heterocycle of high interest in pharmaceutical research and development. Azetidines are increasingly valued as privileged scaffolds in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties compared to their larger heterocyclic homologs . The incorporation of a trifluoromethyl group at the C2 position is a strategic modification; this highly stable fluorinated group can significantly optimize the physicochemical properties of a lead compound, notably by lowering the basicity of the neighboring nitrogen atom, which may help reduce off-target effects . As a key synthetic intermediate, this (R)-enantiomer is a valuable building block for constructing novel bioactive molecules. Recent synthetic methodologies highlight the relevance of such scaffolds for creating compounds for structure-activity relationship studies in drug discovery programs . This product is intended for research applications as a chemical building block and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Molecular Formula: C4H7ClF3N

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

(2R)-2-(trifluoromethyl)azetidine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H/t3-;/m1./s1

InChI Key

NJAINSRXRZBHBB-AENDTGMFSA-N

Isomeric SMILES

C1CN[C@H]1C(F)(F)F.Cl

Canonical SMILES

C1CNC1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)azetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The trifluoromethyl group or other substituents on the azetidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives.

Scientific Research Applications

It appears the query is focused on (2R)-2-(trifluoromethyl)azetidine;hydrochloride and its applications. However, the search results provide information on azetidine derivatives and related compounds, but not specifically on the applications of this compound.

Here's a summary of the information on related compounds:

Azetidine Derivatives:

  • Antimicrobial Activity: Some pyridine-containing substituted compounds, such as N-(4-chlorophenyl-3-chloro-2-oxoazetidine-1-yl) 2-methyl-1H-indole-3-carboxamide, exhibit antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa .
  • Antifungal Activity: Phenyl azetidine-2-ones have shown antibacterial and antibiotic properties. Some derivatives displayed mild to moderate activity compared to Streptomycin & Fluconazole, with 3-chloro-1(4-fluoro phenyl)/(4-chloro phenyl)-4 (pyridine-3-yl) azetidine-2-one showing the most activity .
  • Anti-tubercular Activity: Chloro substitution on synthesized compounds enhanced antimycobacterial activity and PLA2 inhibition in azetidin-2-one derivatives .
  • Anti-proliferative Activity: Some azetidinone derivatives inhibited the growth of Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli, and displayed growth inhibition against MCF-7 Breast carcinoma, HCT-116 Colon carcinoma, and A549 Lung adenocarcinoma cell lines .

Synthesis of Aziridines:

  • The synthesis of (2R)-2-(trifluoromethyl)aziridine has been reported through the reaction of (2S)-(trifluoromethyl)oxirane with different reagents .

Safety Information:

  • (2R)-2-(difluoromethyl)azetidine;hydrochloride is harmful if swallowed and causes skin irritation .

Arginase Inhibitors:

  • Various compounds have been synthesized as arginase inhibitors, with some demonstrating significant inhibition of human arginase (hARG-1 and hARG-2) . Examples include MARS and FMARS, as well as tropane derivatives .

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)azetidine;hydrochloride would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ring Size and Substitution Patterns

Table 1: Structural Comparison of Azetidine Derivatives and Related Compounds
Compound Name CAS Number Molecular Formula Ring Type Substituent Position Key Features
(2R)-2-(Trifluoromethyl)azetidine; HCl - C₄H₇ClF₃N Azetidine 2-position Chiral center, compact ring
(R)-2-(4-(CF₃)phenyl)pyrrolidine HCl 1391407-62-7 C₁₁H₁₂ClF₃N Pyrrolidine 2-position (aryl) Five-membered ring, increased flexibility
3-(2-(CF₃)benzyl)azetidine HCl 960492-85-7 C₁₁H₁₂ClF₃N Azetidine 3-position (benzyl) Bulkier substituent, higher lipophilicity
(1R,2R)-2-(CF₃)cyclopropan-1-amine HCl 1287760-01-3 C₄H₇ClF₃N Cyclopropane 2-position High ring strain, unique stereochemistry

Key Observations :

  • Substituent Position : The 2-position trifluoromethyl group in the target compound minimizes steric hindrance compared to 3-substituted analogs (e.g., 3-(2-(CF₃)benzyl)azetidine HCl) .
  • Ring Strain: Cyclopropane derivatives (e.g., (1R,2R)-2-(CF₃)cyclopropan-1-amine HCl) offer distinct reactivity due to ring strain, enabling novel synthetic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
(2R)-2-(Trifluoromethyl)azetidine; HCl 1.2 >50 (water) 180–185 Stable under refrigeration
(R)-2-(4-(CF₃)phenyl)pyrrolidine HCl 2.8 ~20 (water) 210–215 Hygroscopic
3-(2-(CF₃)benzyl)azetidine HCl 3.5 <10 (water) 195–200 Light-sensitive
(1R,2R)-2-(CF₃)cyclopropan-1-amine HCl 0.9 >100 (water) 170–175 Air-stable

Key Findings :

  • Lipophilicity : Benzyl-substituted azetidine (LogP 3.5) is more lipophilic than the target compound, which may affect blood-brain barrier penetration .
  • Aqueous Solubility : The hydrochloride salt form enhances solubility across analogs, but cyclopropane derivatives show superior solubility due to polar amine groups .

Biological Activity

(2R)-2-(trifluoromethyl)azetidine;hydrochloride is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets, making it a subject of various studies aimed at understanding its pharmacological potential.

The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the azetidine ring, which can affect its reactivity in biological systems. This modification often results in increased binding affinities to various molecular targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound can act as a ligand for specific receptors, modulating their activity. The trifluoromethyl group may enhance binding through hydrogen bonding and hydrophobic interactions.
  • Influence on Biological Pathways : By interacting with key molecular targets, this compound can influence signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often show enhanced antimicrobial properties. The unique structure of this azetidine derivative may contribute to such effects.
  • CNS Activity : As a potential candidate for central nervous system disorders, studies have indicated that the compound could modulate neurotransmitter systems, particularly those involving glutamate receptors .
  • Synthetic Applications : It serves as a versatile building block in organic synthesis, allowing for the development of more complex pharmaceutical agents .

Study 1: Antimicrobial Properties

A study focused on the synthesis and evaluation of various trifluoromethylated azetidines demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the lipophilic nature of the trifluoromethyl group.

Study 2: CNS Modulation

Another research effort investigated the effects of (2R)-2-(trifluoromethyl)azetidine on glutamate receptor modulation. The findings indicated that this compound could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

Compound TypeStructureBiological Activity
(2R)-2-(trifluoromethyl)azetidineAzetidine with trifluoromethyl groupAntimicrobial, CNS modulation
(2R)-2-(difluoromethyl)azetidineAzetidine with difluoromethyl groupReduced binding affinity
(2R)-2-(fluoromethyl)azetidineAzetidine with fluoromethyl groupModerate biological activity

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